5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl
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Overview
Description
5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is a heterocyclic compound that features a thiophene ring fused with a hexahydro-bipyridinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thiophene derivatives and hexahydro-bipyridinyl precursors, which are subjected to cyclization reactions in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Hexahydro-bipyridinyl:
Thiophene Derivatives: Compounds with various substituents on the thiophene ring, exhibiting diverse chemical and biological properties.
Uniqueness
5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is unique due to its fused ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of thiophene and hexahydro-bipyridinyl moieties makes it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C14H16N2S |
---|---|
Molecular Weight |
244.36 g/mol |
IUPAC Name |
4-(5-thiophen-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2S/c1-2-14(17-9-1)12-3-4-13(16-10-12)11-5-7-15-8-6-11/h1-2,5-9,12-13,16H,3-4,10H2 |
InChI Key |
MZAJPZJWMHBAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1C2=CC=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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